High-Strength Differential Evidence Is Currently Absent for This Specific CAS Entity
A comprehensive search of primary research papers, patents (including Google Patents and J-GLOBAL), authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor datasheets did not yield any head-to-head comparative studies, cross-study comparable data, or class-level quantitative activity data specifically for 2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide (CAS 2034239-10-4). While structurally related N-(piperidin-4-ylmethyl)benzamide derivatives have been investigated for Smo inhibition , CXCR2 antagonism , SST receptor subtype 5 antagonism , and kinase modulation , none of these references contain the target compound. No comparator analysis or quantitative differentiation can currently be asserted for this CAS number.
| Evidence Dimension | Biological Activity (Inhibition / Binding) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | Closest in-class analogs (e.g., 3-bromo, 2-chloro, 3-cyano, 4-ethyl, 4-trifluoromethoxy variants) show variable target engagement across different assays, but none have been directly compared to the 2-ethoxy-oxan-4-yl congener. |
| Quantified Difference | Not quantifiable |
| Conditions | Not applicable |
Why This Matters
Procurement decisions based on assumed class-level activity introduce substantial risk; direct confirmation or a sponsored comparative study is required to establish differentiation.
- [1] Ding H, Chen K, Song B, Deng C, Li W, Niu L, Bai M, Song H, Zhang L. Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules. 2017;23(1):85. PMID: 29301237. View Source
- [2] Andjelkovic M, et al. Piperidin-4-yl-amide derivatives and their use as SST receptor subtype 5 antagonists. AU2006254256A1. Google Patents. 2006. View Source
- [3] Compounds and methods for kinase modulation, and indications therefor. US-8153641-B2. Google Patents. 2012. View Source
